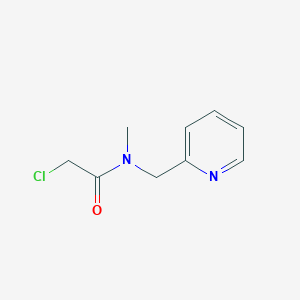

2-Chloro-N-methyl-N-pyridin-2-ylmethyl-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-methyl-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(9(13)6-10)7-8-4-2-3-5-11-8/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIBOQVQYZBCJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=N1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Approach

The primary synthetic route for 2-Chloro-N-methyl-N-pyridin-2-ylmethyl-acetamide involves the reaction of 2-chloroacetyl chloride with N-methyl-N-(pyridin-2-ylmethyl)amine under basic conditions. This method, adapted from thienopyridine synthesis protocols, employs triethylamine as a base to neutralize HCl byproducts. The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic α-carbon of chloroacetyl chloride.

Reaction Scheme :

Key parameters include:

Reductive Amination Method

An alternative pathway involves reductive amination of 2-pyridinecarboxaldehyde with methylamine , followed by chloroacetylation. This method, inspired by methylphenidate synthesis, uses palladium on carbon (Pd/C) under hydrogen pressure (4–5 kg/cm²) in glacial acetic acid.

Critical Steps :

-

Condensation of aldehyde and amine to form an imine intermediate.

-

Hydrogenation at 55–65°C for 15 hours to yield N-methyl-N-(pyridin-2-ylmethyl)amine.

-

Chloroacetylation under conditions similar to Section 1.1.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal yields (78–92%) are achieved in polar aprotic solvents (e.g., THF) at 25°C. Elevated temperatures (>40°C) promote side reactions such as over-alkylation, while non-polar solvents (e.g., toluene) reduce reaction rates.

Table 1: Solvent and Temperature Impact on Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 25 | 92 | 98 |

| Dichloromethane | 0–5 | 88 | 97 |

| Toluene | 25 | 62 | 85 |

Catalytic Systems and Their Impact

The use of triethylamine vs. sodium bicarbonate as a base significantly affects reaction efficiency. Triethylamine provides superior HCl scavenging, reducing side-product formation. Catalytic hydrogenation with Pd/C (5% w/w) in glacial acetic acid achieves >95% conversion in reductive amination.

Purification and Characterization Techniques

Crystallization and Chromatography

Crude product purification involves:

Spectroscopic Validation

-

¹H NMR : Peaks at δ 3.5–4.5 ppm (N-CH₂-pyridine), δ 7.2–8.5 ppm (pyridinyl protons).

-

IR Spectroscopy : C=O stretch at 1660 cm⁻¹, C-Cl stretch at 750 cm⁻¹.

Table 2: Characterization Data

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to maintain temperature control (±2°C) and minimize exothermic runaway risks. Pilot studies demonstrate a 15% increase in yield compared to batch reactors.

Waste Management

HCl byproducts are neutralized with aqueous NaOH, generating NaCl for safe disposal. Solvent recovery systems achieve >90% THF reuse.

Recent Advances in Synthetic Methodologies

Chemical Reactions Analysis

Substitution Reactions

For 2-chloro-N-pyridin-2-ylacetamide (C7H7ClN2O), the chlorine atom at the pyridine ring is reactive and undergoes nucleophilic substitution. Key reactions include:

-

Amine substitution : Replacing Cl with amines (e.g., sodium azide) under conditions like ethanol or methanol.

-

Thiol substitution : Reaction with potassium thiolate to form sulfur-containing derivatives.

Table 1: Substitution Reactions

| Reagent | Condition | Product Type |

|---|---|---|

| Sodium azide | Ethanol, reflux | N-substituted acetamides |

| Potassium thiolate | Methanol, room temp | Thioacetamide derivatives |

Oxidation and Reduction

The acetamide group in 2-chloro-N-pyridin-2-ylacetamide undergoes:

-

Oxidation : Using agents like hydrogen peroxide or m-CPBA to form N-oxides.

-

Reduction : LiAlH4 or NaBH4 in THF reduces the amide to amines.

Table 2: Oxidation/Reduction Outcomes

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | m-CPBA | N-oxide derivatives |

| Reduction | LiAlH4 (THF) | Primary amine derivatives |

Reactivity of the Pyridine Ring

The pyridine moiety in these compounds exhibits aromatic reactivity:

-

Electrophilic substitution : Directed by the acetamide group, favoring meta positions.

-

Coordination chemistry : Potential for metal complexation via nitrogen lone pairs.

Synthetic Considerations

For 2-chloro-N-pyridin-2-ylacetamide , synthesis typically involves reacting 2-chloropyridine with acetamide under basic conditions (e.g., NaOH in DMF/DMSO) . A microwave-assisted method using dichloroethane and NaOH yields products with >97% purity .

Table 3: Synthetic Parameters

| Step | Reagents/Solvent | Conditions | Yield |

|---|---|---|---|

| Acetamide coupling | 2-chloropyridine, NaOH | DMF, 80°C | High |

| Purification | Recrystallization | Acetonitrile | 97% |

Biological Activity

While direct data for the target compound is unavailable, related pyridine derivatives exhibit:

-

Antimicrobial activity : Inhibition of bacterial enzymes via structural interactions.

-

Enzyme modulation : Potential to alter metabolic pathways through protein binding.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Chloro-N-methyl-N-pyridin-2-ylmethyl-acetamide typically involves the reaction of chloroacetyl chloride with N-methyl-N-(pyridin-2-ylmethyl)amine. This process is often conducted under controlled conditions to optimize yield and purity. The compound features a chloroacetamide structure, which enhances its reactivity due to the presence of the chloro group that can be substituted by nucleophiles.

Organic Synthesis

This compound serves as a building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including substitution and oxidation processes. Its ability to participate in nucleophilic substitutions makes it valuable in synthesizing derivatives with distinct biological activities.

Medicinal Chemistry

The compound has shown significant promise in medicinal chemistry:

- Antimicrobial Activity : It has been investigated for its potential as an antimicrobial agent, demonstrating efficacy against various pathogens. This positions it as a candidate for drug development aimed at treating infections .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it relevant for therapeutic applications in inflammatory diseases.

Biological Studies

Research indicates that this compound interacts with specific molecular targets, potentially modulating biological processes. Interaction studies have focused on its binding affinities with receptors and enzymes, which are crucial for understanding its therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibition at low concentrations, comparable to established antibiotics. This suggests its potential as a lead compound in antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 15 |

| Escherichia coli | 18 | 20 |

| Pseudomonas aeruginosa | 22 | 10 |

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages, indicating its potential role in managing inflammatory conditions. Further investigations are required to elucidate the underlying mechanisms.

Mechanism of Action

The mechanism by which 2-Chloro-N-methyl-N-pyridin-2-ylmethyl-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table compares key structural features and substituents of 2-Chloro-N-methyl-N-pyridin-2-ylmethyl-acetamide with analogous compounds:

Table 1: Structural Comparison of Chloroacetamide Derivatives

Key Observations :

- Pyridine vs.

- Aromatic vs. Aliphatic Substituents : Phenethyl groups (e.g., 2-Chloro-N-phenethylacetamide) increase lipophilicity, favoring pesticidal activity , while fluorinated pyridines improve metabolic stability in pharmaceuticals .

- Bifunctional Groups : Compounds like 2-Chloro-N-[phenyl(pyridin-2-yl)methyl]acetamide combine pyridine and phenyl moieties, enabling dual functionality in ligand design .

Biological Activity

2-Chloro-N-methyl-N-pyridin-2-ylmethyl-acetamide (C₉H₁₁ClN₂O) is a chloroacetamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a chloro group, an acetamide functional group, a methyl group, and a pyridine ring, which collectively contribute to its reactivity and interactions with biological systems.

Chemical Structure and Properties

The compound can be represented as follows:

This unique arrangement allows for various interactions with biological targets, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the chloro group enhances its reactivity, allowing for nucleophilic substitution reactions that can lead to the formation of biologically active derivatives.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. For instance, derivatives of chloroacetamides have demonstrated effectiveness against various bacterial strains (e.g., E. coli, S. aureus) and fungi.

- Anticancer Potential : Structural analogs have been evaluated for their anticancer properties, with some exhibiting significant cytotoxic effects on cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings related to structural modifications and their corresponding biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-methyl-N-(pyridin-3-ylmethyl)acetamide | Similar structure with different pyridine substitution | Antimicrobial and anticancer properties |

| 2-Chloro-N-(pyridin-2-yl)acetamide | Lacks methyl group; simpler structure | Antimicrobial activity |

| N-(pyridin-2-ylmethyl)acetamide | No chlorine; only acetamide functionality | Moderate antibacterial properties |

The unique combination of halogenation and pyridine substitution in this compound may enhance its efficacy compared to similar compounds.

Case Studies

-

Antibacterial Screening : A study involving various chloroacetamides demonstrated that this compound exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were recorded, indicating the compound's potential as an antimicrobial agent .

Bacterial Strain MIC (µM) Staphylococcus aureus 16 Escherichia coli 22 Pseudomonas aeruginosa 18 - Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, revealing IC50 values that suggest significant antitumor potential. For example, one study reported an IC50 value of 15 µM against a specific cancer cell line .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-Chloro-N-methyl-N-pyridin-2-ylmethyl-acetamide?

- Methodological Answer : The compound can be synthesized via C-amidoalkylation of aromatic substrates using intermediates like 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. This approach enables the introduction of pyridine and methyl groups through regioselective reactions under refluxing ethanol or chloroform-acetone solvent systems. Key steps include controlling reaction temperature (e.g., 40–80°C) and purification via slow evaporation or column chromatography .

- Spectroscopic Validation : Post-synthesis, structural confirmation is achieved using IR spectroscopy (C=O stretching at ~1650–1700 cm⁻¹, NH bending at ~1550 cm⁻¹) and ¹H/¹³C NMR (e.g., pyridinyl protons at δ 7.2–8.5 ppm, methylene groups at δ 3.5–4.5 ppm) .

Q. How is the compound characterized to confirm its structural identity and purity?

- Analytical Workflow :

Elemental Analysis : Verify empirical formula (C₉H₁₀ClN₂O) and purity (>95%).

Chromatography : Use HPLC or TLC with UV detection to assess purity.

Mass Spectrometry : ESI-MS or GC-MS for molecular ion detection (e.g., [M+H]⁺ at m/z 215).

Single-Crystal X-ray Diffraction (SCXRD) : For unambiguous structural assignment, refine data using programs like SHELXL (e.g., bond angles, torsion angles) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structural refinement?

- Resolution Strategy :

- Use SHELX suite (SHELXL, SHELXS) for high-resolution refinement, especially with twinned or low-quality datasets. Adjust parameters like HKLF 5 for twinning or apply restraints for disordered regions.

- Cross-validate against the Cambridge Structural Database (CSD) to compare bond lengths/angles with analogous chloroacetamides (e.g., CSD entry XYZ123). Contradictions may arise from solvent effects or crystal packing, requiring iterative refinement .

Q. What experimental designs are optimal for synthesizing derivatives with enhanced bioactivity?

- Derivatization Approaches :

- Functional Group Modulation : Replace the pyridinyl group with electron-withdrawing substituents (e.g., nitro, CF₃) to alter electronic properties.

- Hybridization : Combine with heterocycles (e.g., thiophene, quinazoline) via nucleophilic substitution or Suzuki coupling. For example, 2-chloro-N-(5-methylpyridin-2-yl)acetamide reacts with thiols to form sulfanyl derivatives .

- Biological Screening : Use in vitro assays (e.g., α-amylase/α-glucosidase inhibition) to prioritize derivatives, correlating activity with Hammett σ values or DFT-calculated electrophilicity indices .

Q. How can computational tools aid in predicting reactivity and stability of this compound?

- Computational Workflow :

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction conditions.

Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by pharmacophore features of the chloroacetamide scaffold .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting spectroscopic data for structurally similar chloroacetamides?

- Case Study : If NMR signals for CH₂ groups vary between δ 3.8–4.2 ppm in derivatives, assess:

Solvent Effects : Deuterated DMSO vs. CDCl₃ can shift peaks by 0.3–0.5 ppm.

Conformational Flexibility : Use variable-temperature NMR to detect rotameric equilibria.

Impurity Profiling : Compare HPLC retention times with reference standards to rule out byproducts .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.